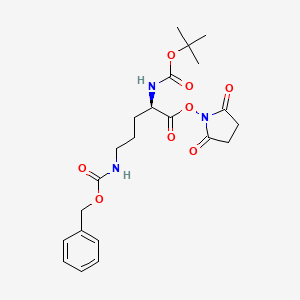![molecular formula C16H22FNO4 B6309213 3-{[(t-Butoxy)carbonyl][2-(4-fluorophenyl)ethyl]amino}propanoic acid CAS No. 2108824-09-3](/img/structure/B6309213.png)
3-{[(t-Butoxy)carbonyl][2-(4-fluorophenyl)ethyl]amino}propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is an amino acid derivative, as it contains an amino group and a carboxylic acid group. The presence of the t-butoxycarbonyl (BOC) group suggests that it might be used in peptide synthesis, as BOC is a common protecting group for amines .
Molecular Structure Analysis
The molecular structure of this compound would include a central carbon atom (the alpha carbon), attached to a carboxylic acid group, an amino group, a hydrogen atom, and a side chain. The side chain in this case appears to contain a fluorophenyl group and a BOC-protected ethyl group .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, we can infer some potential reactions based on its functional groups. For example, the carboxylic acid group could be involved in esterification or amide bond formation reactions. The BOC group can be removed under acidic conditions to reveal the free amine .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carboxylic acid and amino groups would likely make it soluble in polar solvents. The fluorophenyl group might contribute to increased stability and rigidity of the molecule .Scientific Research Applications
- Benzylic Functionalization : The benzylic position in this molecule is susceptible to various reactions, including free radical bromination, nucleophilic substitution, and oxidation . Researchers exploit these reactions for the synthesis of complex organic molecules.
- Aromatic Substitution : Under specific conditions, the alkyl side chain can be oxidized to a carboxylic acid functional group, yielding benzoic acid .
Organic Synthesis
Mechanism of Action
Mode of Action
It’s known that the compound can undergo various chemical transformations, including protodeboronation . This process involves the removal of a boron atom from the molecule, which can lead to significant changes in its structure and function .
Biochemical Pathways
The compound is likely to be involved in the Suzuki–Miyaura cross-coupling reaction, a widely-used method for forming carbon-carbon bonds . This reaction involves the transfer of organic groups from boron to palladium . The compound’s involvement in this reaction suggests that it may play a role in various biochemical pathways, particularly those involving the synthesis of complex organic molecules .
Pharmacokinetics
The compound’s stability and reactivity suggest that it may have good bioavailability .
Result of Action
Its involvement in the suzuki–miyaura cross-coupling reaction suggests that it may play a role in the synthesis of complex organic molecules, which could have various effects at the molecular and cellular levels .
Action Environment
The action of 3-{[(t-Butoxy)carbonyl][2-(4-fluorophenyl)ethyl]amino}propanoic acid can be influenced by various environmental factors . For example, the compound’s stability and reactivity can be affected by factors such as temperature, pH, and the presence of other chemicals . These factors can influence the compound’s action, efficacy, and stability .
properties
IUPAC Name |
3-[2-(4-fluorophenyl)ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22FNO4/c1-16(2,3)22-15(21)18(11-9-14(19)20)10-8-12-4-6-13(17)7-5-12/h4-7H,8-11H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFTSZBAHHPNJSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCC1=CC=C(C=C1)F)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[(Tert-butoxy)carbonyl][2-(4-fluorophenyl)ethyl]amino}propanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![3-Bromo-1H-pyrazolo[4,3-b]pyridine-5-carbonitrile](/img/structure/B6309199.png)
amino}propanoic acid](/img/structure/B6309203.png)
amino}propanoic acid](/img/structure/B6309216.png)
amino}propanoic acid](/img/structure/B6309219.png)